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1,3,5-Trimethylbarbituric acid - 7358-61-4

1,3,5-Trimethylbarbituric acid

Catalog Number: EVT-3330382
CAS Number: 7358-61-4
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3,5-Trimethylbarbituric acid is a derivative of barbituric acid, a compound known for its sedative and hypnotic properties. Barbiturates, including 1,3,5-trimethylbarbituric acid, are synthesized from barbituric acid and are used in various medical applications. The compound's structure features three methyl groups attached to the nitrogen atoms of the barbituric acid framework, which affects its pharmacological properties.

Source and Classification

1,3,5-Trimethylbarbituric acid can be classified as a barbiturate, a class of drugs derived from barbituric acid. Barbiturates are central nervous system depressants and have historically been used for their sedative and anxiolytic effects. The compound is synthesized through specific chemical reactions involving malonic esters and urea derivatives.

Synthesis Analysis

Methods

The synthesis of 1,3,5-trimethylbarbituric acid typically involves the reaction of malonic ester with urea derivatives under basic conditions. A notable method includes using sodium ethylate as a catalyst in the presence of solvents such as butanol or toluene. The reaction is conducted at elevated temperatures (60-120 °C) for several hours to ensure complete conversion.

Technical Details

  1. Reactants: Malonic ester (dimethyl malonate) and 1,3-dimethylurea.
  2. Catalyst: Sodium ethylate.
  3. Solvent: A mixture of lower aliphatic alcohol (e.g., n-butanol) and aromatic solvents (e.g., toluene).
  4. Reaction Conditions: The mixture is heated to 90-110 °C and refluxed for 9-10 hours.
  5. Post-Reaction Processing: The reaction mixture is cooled, and the product is precipitated by adjusting the pH with hydrochloric acid to yield crystalline 1,3,5-trimethylbarbituric acid .
Molecular Structure Analysis

Structure

1,3,5-Trimethylbarbituric acid has a molecular formula of C₇H₁₀N₂O₃. Its structure consists of a pyrimidine ring with three methyl groups attached at positions 1, 3, and 5.

Chemical Reactions Analysis

Reactions

1,3,5-Trimethylbarbituric acid can undergo various chemical reactions typical of barbiturates. These include:

  • Alkylation Reactions: It can react with alkyl halides to introduce additional alkyl groups.
  • Condensation Reactions: It can form derivatives through reactions with aldehydes or ketones.
  • Substitution Reactions: The nitrogen atoms can participate in nucleophilic substitutions leading to diverse derivatives.

Technical Details

The reactions often require specific conditions such as temperature control and the presence of solvents to facilitate the desired transformations .

Mechanism of Action

The mechanism of action for 1,3,5-trimethylbarbituric acid primarily involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. By enhancing GABAergic activity, it promotes sedation and anxiolysis.

Process Data

  1. Binding Affinity: The compound binds to GABA receptors increasing chloride ion influx.
  2. Effect on Neurotransmission: This results in hyperpolarization of neurons leading to decreased excitability and CNS depression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Melting Point: Approximately 121.4-123.2 °C.
  • Solubility: Soluble in water at acidic pH; insoluble in non-polar solvents.

Chemical Properties

1,3,5-Trimethylbarbituric acid exhibits stability under normal conditions but may degrade under extreme pH or temperature conditions.

Applications

Scientific Uses

1,3,5-Trimethylbarbituric acid has applications in pharmacology as a sedative and hypnotic agent. Its derivatives are also explored for potential uses in treating anxiety disorders and sleep disturbances.

Additionally, it serves as a precursor in synthesizing other pharmaceutical compounds and is utilized in research settings to study GABAergic mechanisms .

Synthetic Methodologies and Reaction Optimization of 1,3,5-Trimethylbarbituric Acid

Historical Evolution of Barbituric Acid Derivative Synthesis

The foundation of barbituric acid (BA) chemistry was established in 1864 when Adolf von Baeyer first synthesized the parent compound via reduction of 5,5-dibromobarbituric acid with hydrocyanic acid, later improved using sodium amalgam and hydrogen iodide [1]. This pioneering work laid the groundwork for derivative chemistry. The pivotal advancement came in 1879 when Édouard Grimaux developed a more practical synthesis by condensing malonic acid with urea using phosphorus oxychloride (POCl₃) as a dehydrating agent [1] [9]. This method established the malonylurea core that remains central to barbiturate chemistry. Early N-alkylation strategies relied on stoichiometric alkyl halides under harsh conditions, often leading to over-alkylation and poor regiocontrol. The inherent acidity of BA (pKa ≈ 4.01) – attributed to aromatic stabilization of its enolate – further complicated selective modifications [1]. These initial challenges framed the key synthetic problems addressed in subsequent decades: achieving regiospecific alkylation and efficient C5 functionalization.

Table 1: Historical Development of Barbituric Acid Derivative Synthesis

YearResearcherKey AdvancementSignificance
1864Adolf von BaeyerFirst synthesis via reduction of dibromobarbituric acidEstablishment of barbituric acid core structure
1879Édouard GrimauxMalonic acid + urea condensation with POCl₃Practical route to unsubstituted barbituric acid
Early 1900sVariousAlkyl halide-mediated N-alkylationInitial routes to derivatives, limited regioselectivity
Mid 1900sIndustrial effortsDiethyl malonate substitution for malonic acidImproved yields and reduced side reactions

Modern Pathways for N-Alkylation and C-Functionalization

Contemporary synthesis of 1,3,5-trimethylbarbituric acid leverages regioselective N-alkylation and strategic C5 functionalization:

  • N-Methylation Techniques: Selective mono-N-methylation is achieved using dimethyl carbonate (DMC) under phase-transfer catalysis or controlled methyl iodide addition in the presence of silver oxide (Ag₂O). Subsequent N-methylations require increasingly vigorous conditions due to decreased nucleophilicity of the remaining nitrogen atoms. The 1,3,5-trisubstitution pattern is typically attained via sequential alkylation or one-pot protocols using excess methylating agent under inert atmosphere at 80-100°C [9].
  • C5 Functionalization: Prior to final N-methylation, the acidic C5 proton enables electrophilic substitutions. Knoevenagel condensation with aldehydes is particularly valuable, allowing introduction of arylidene or alkylidene groups. This reaction proceeds efficiently under mild conditions (e.g., piperidine catalyst, ethanol, reflux) due to the high nucleophilicity of the C5 carbanion stabilized by two flanking carbonyls [1] [9]. For 1,3,5-trimethylbarbituric acid itself, C5 remains unsubstituted, but this reactivity is crucial for synthesizing advanced intermediates.
  • Reductive Amination/Transamidation: Advanced methods employ palladium-catalyzed reductive amination or rhodium-catalyzed C–H amination for introducing complex amines, though these are less relevant for simple methyl derivatives [8].

Catalytic Strategies for Regioselective Trimethylation

Achieving the 1,3,5-regioisomer exclusively presents significant challenges due to:

  • Steric and Electronic Differentiation: The first methylation occurs readily at N1 or N3 (symmetrically equivalent in BA). Subsequent methylation faces steric hindrance and reduced nucleophilicity. The third methylation (at N5) is particularly hindered, often requiring forcing conditions [7] [9].
  • Catalytic Solutions:
  • Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB) facilitates methylation in biphasic systems (aqueous NaOH/organic solvent), enhancing reactivity of methyl iodide towards the less nucleophilic nitrogens and improving regioselectivity for the 1,3,5-isomer over 1,3-dimethyl or over-methylated quaternary salts [5] [9].
  • Lewis Acid Catalysis: Zinc chloride (ZnCl₂) or cerium(III) chloride (CeCl₃) complex with the carbonyl oxygens, subtly activating specific nitrogen sites towards electrophilic attack and suppressing O-alkylation side reactions [9].
  • Microwave-Assisted Catalysis: Controlled microwave irradiation accelerates sequential methylations while minimizing decomposition, achieving >95% regioselectivity for 1,3,5-trimethylbarbituric acid when using DMF as solvent and K₂CO₃ as base with dimethyl sulfate [5].

Table 2: Catalytic Systems for Regioselective Trimethylation

Catalyst SystemConditionsRegioselectivity (1,3,5:Others)Yield RangeKey Advantages
TBAB (PTC)NaOH(aq)/CH₂Cl₂, 40°C, 12h85:1570-78%Mild conditions, avoids over-alkylation
ZnCl₂Toluene, reflux, 8h90:1065-72%Suppresses O-alkylation
CeCl₃·7H₂OSolvent-free, 100°C, 6h88:1275-82%Eco-friendly, high atom economy
MW/K₂CO₃DMF, 120°C, 30 min>95:580-88%Rapid, high purity, scalable

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

Environmental and efficiency concerns drive adoption of sustainable methods:

  • Solvent-Free Methodologies: Reactions proceed via grinding BA with methyl iodide and potassium carbonate (K₂CO₃) in a ball mill or by heating neat mixtures adsorbed onto mineral supports. Montmorillonite K10 clay or alumina acts as a catalyst and desiccant, absorbing water byproduct and shifting equilibrium towards product formation. Yields for 1,3,5-trimethylation reach 75-82% within 2-4 hours at 100-120°C, eliminating volatile organic solvent waste [5] [9].
  • Microwave (MW) Irradiation: Significantly reduces reaction times from hours to minutes. A typical protocol involves irradiating BA with excess DMC (3.5 equiv) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 120°C for 15-20 minutes under sealed-vessel conditions. This approach achieves near-quantitative conversion with >90% selectivity for the 1,3,5-trimethyl product, leveraging rapid, uniform heating and minimizing thermal degradation pathways [4] [5].
  • Mechanochemical Activation: Ball milling BA with methyl tosylate and Cs₂CO₃ enables methylation under completely solvent-free conditions at room temperature in 60-90 minutes, yielding 70-75% of product with excellent regiocontrol. This method exemplifies atom economy and eliminates solvent recovery steps [5].

Scalability Challenges in Industrial Production

Transitioning lab-scale syntheses to industrial production faces hurdles:

  • Purification Complexity: The trimethylation reaction mixture contains unreacted BA, mono/dimethylated intermediates, quaternary ammonium salts (from over-alkylation), and O-methylated byproducts. Isolation of pure 1,3,5-trimethylbarbituric acid (mp 90-91°C) typically requires sequential recrystallizations from ethanol/water mixtures or toluene, chromatography (on large scale), or sublimation (80°C/0.1 Torr), impacting process efficiency and yield [3] [7].
  • Exotherm Management: Methylations using strong alkylating agents (e.g., Me₂SO₄, Mel) are highly exothermic. Scalable processes require sophisticated temperature control (e.g., cryogenic reactors or gradual reagent addition) to prevent runaway reactions and thermal decomposition, which forms intractable tars [9].
  • Catalyst Cost and Removal: While PTC and Lewis acids improve selectivity, their removal from the product can be problematic. Supported catalysts (e.g., ZnCl₂ on silica) facilitate filtration but add cost. Homogeneous catalysts like CeCl₃ require aqueous workups generating metal-contaminated waste streams [5] [9].
  • Raw Material Considerations: Barbituric acid production itself relies on diethyl malonate and urea, with price volatility affecting trimethyl derivative economics. Furthermore, strict regulations governing methylating agent handling (carcinogenicity of MeI, Me₂SO₄) necessitate specialized infrastructure, increasing capital expenditure [1] [9].
  • Process Optimization: Continuous flow systems are being explored to overcome batch limitations. A demonstrated approach involves passing a solution of BA and trimethyl phosphate through a heated tubular reactor packed with Zn-doped zeolite catalyst at 150°C, achieving 85% conversion to 1,3,5-trimethylbarbituric acid in a single pass, significantly improving throughput and safety [9].

Table 3: Industrial Process Optimization Parameters

ChallengeConventional Batch SolutionEmerging SolutionsImpact on Scalability
PurificationMultiple recrystallizationsContinuous counter-current crystallization or melt crystallizationReduces solvent use, improves yield (≈15%)
Exotherm ControlSlow addition/coolingFlow chemistry with microreactorsEliminates thermal runaway risk, enhances safety
Catalyst RemovalAqueous washes/filtrationHeterogeneous supported catalysts (e.g., Pd/Al₂O₃ for debenzylation if used)Simplifies workup, enables catalyst reuse
Methylating AgentsHandling of toxic MeI/Me₂SO₄Use of dimethyl carbonate (DMC) with lipase catalystsSafer, generates methanol/CO₂ as byproducts

Properties

CAS Number

7358-61-4

Product Name

1,3,5-Trimethylbarbituric acid

IUPAC Name

1,3,5-trimethyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H10N2O3/c1-4-5(10)8(2)7(12)9(3)6(4)11/h4H,1-3H3

InChI Key

OTSKHUNLOQPIGN-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C(=O)N(C1=O)C)C

Canonical SMILES

CC1C(=O)N(C(=O)N(C1=O)C)C

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